(Sar1,Ile8)-Angiotensin II

Vue d'ensemble

Description

(Sar1,Ile8)-Angiotensin II is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. This compound is specifically designed to act as an antagonist to the angiotensin II receptor, thereby inhibiting the physiological effects of angiotensin II.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Sar1,Ile8)-Angiotensin II involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific sequence for this compound includes the substitution of sarcosine (Sar) at the first position and isoleucine (Ile) at the eighth position.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines facilitate the efficient and reproducible synthesis of the peptide by automating the repetitive steps of deprotection and coupling. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions: (Sar1,Ile8)-Angiotensin II primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions:

Hydrolysis: Water and proteolytic enzymes such as angiotensin-converting enzyme (ACE).

Oxidation: Mild oxidizing agents can be used to study the stability of the peptide under oxidative stress.

Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments and amino acids.

Applications De Recherche Scientifique

Cardiovascular Applications

1. Blood Pressure Regulation

(Sar1,Ile8)-Angiotensin II has been shown to influence blood pressure through its interaction with angiotensin II receptors, particularly in the central nervous system. Studies have demonstrated that microinjection of Sarile into the rostral ventrolateral medulla reduces arterial blood pressure and neuronal firing rates in spontaneously hypertensive rats. This suggests that Sarile may enhance the sensitivity of cardiovascular neurons to endogenous angiotensin II, contributing to the regulation of hypertension .

2. Cardiac Hypertrophy

Research indicates that this compound plays a significant role in cardiac myocyte hypertrophy. In vitro studies have shown that angiotensin II stimulates cardiac myocyte growth via paracrine signaling mechanisms involving transforming growth factor-beta 1 and endothelin-1 released from fibroblasts. The presence of Sarile can modulate these effects, providing insights into potential therapeutic strategies for heart failure and hypertrophy .

Neuronal Activity Modulation

3. Effects on Neuronal Excitation

In experiments involving duck subfornical organ neurons, this compound acted as a weak partial agonist when administered at doses significantly higher than standard angiotensin II levels. It effectively blocked the dipsogenic action of angiotensin II, indicating its potential use in conditions characterized by excessive thirst or fluid retention . This property could be beneficial in managing disorders related to fluid balance.

Comparative Binding Studies

4. Receptor Binding Characteristics

The binding affinity of this compound to angiotensin receptors has been assessed using radiolabeled compounds. Studies have indicated that this modified angiotensin II has a distinct binding profile compared to native angiotensin II, with implications for drug development targeting specific receptor subtypes . Understanding these binding characteristics is crucial for designing selective antagonists that could minimize side effects while maximizing therapeutic efficacy.

Data Summary Table

Case Studies and Research Insights

Research findings indicate that this compound could be pivotal in developing new treatments for hypertension and heart failure. For instance, a study involving spontaneously hypertensive rats highlighted the compound's ability to modulate neuronal activity linked to blood pressure control, suggesting potential applications in treating hypertension-related complications . Additionally, its role in cardiac myocyte hypertrophy presents opportunities for exploring therapeutic avenues in heart disease management.

Mécanisme D'action

(Sar1,Ile8)-Angiotensin II exerts its effects by binding to the angiotensin II type 1 receptor (AT1R), thereby blocking the action of endogenous angiotensin II. This inhibition leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The molecular targets involved include the AT1R and downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

Comparaison Avec Des Composés Similaires

Losartan: Another angiotensin II receptor antagonist used in the treatment of hypertension.

Valsartan: A non-peptide angiotensin II receptor blocker with similar therapeutic applications.

Candesartan: A prodrug that is converted to its active form in the body, also used to manage hypertension.

Uniqueness: (Sar1,Ile8)-Angiotensin II is unique due to its specific amino acid substitutions, which confer distinct binding properties and receptor selectivity. Unlike non-peptide antagonists, it mimics the structure of endogenous angiotensin II, allowing for more precise studies of receptor interactions and signaling mechanisms.

Activité Biologique

(Sar1,Ile8)-Angiotensin II, often referred to as SII Ang II, is a synthetic analog of angiotensin II (Ang II) that has garnered attention due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of SII Ang II, highlighting its mechanisms of action, effects on various physiological processes, and relevant research findings.

Overview of Angiotensin II

Angiotensin II is a potent vasoconstrictor involved in the regulation of blood pressure and fluid balance. It primarily exerts its effects through the angiotensin type 1 receptor (AT1R), influencing cardiovascular function, renal function, and cellular growth. However, excessive activation of AT1R is linked to various cardiovascular diseases.

SII Ang II has been shown to selectively activate certain signaling pathways while minimizing others, a property known as functional selectivity. This characteristic allows it to modulate physiological responses without the adverse effects typically associated with Ang II.

Key Signaling Pathways

- Insulin Receptor Signaling : Research indicates that SII Ang II enhances insulin receptor (IR) signaling in hepatocytes, leading to increased glycogen synthesis. This effect is mediated through the phosphorylation of Akt and glycogen synthase kinase 3 (GSK3) .

- Vasoconstriction : SII Ang II retains the ability to induce vasoconstriction, similar to natural Ang II, but with varying potency depending on the receptor subtype activated .

Cardiovascular Effects

SII Ang II has demonstrated beneficial effects on cardiovascular health:

- Blood Pressure Regulation : Studies show that SII Ang II exhibits agonistic pressor activity, which is greater than some other analogs like [Sar1, Thr8]-Angiotensin II. This suggests its efficacy in modulating blood pressure .

- Cardiac Performance : The compound has been linked to improved cardiac performance through selective receptor activation .

Metabolic Effects

SII Ang II's impact extends beyond cardiovascular functions:

- Glucose Metabolism : In hepatocytes, SII Ang II enhances insulin-stimulated glycogen synthesis and potentiates insulin signaling pathways. This mechanism may offer insights into potential treatments for metabolic disorders such as diabetes .

- Hormonal Regulation : The compound influences plasma aldosterone concentration (PAC) and plasma renin activity (PRA), contributing to its role in fluid balance and electrolyte homeostasis .

Table 1: Summary of Biological Activities of this compound

Case Study: Insulin Sensitivity Enhancement

A study conducted on primary rat hepatocytes demonstrated that long-term exposure to SII Ang II significantly increased insulin-stimulated glycogen synthesis compared to controls treated with standard Ang II or AT1R antagonists. This highlights the potential for SII Ang II in enhancing insulin sensitivity and managing metabolic disorders .

Q & A

Basic Research Questions

1. Structural modifications of (Sar1,Ile8)-Angiotensin II and their functional implications How do specific amino acid substitutions in this compound influence its receptor binding and hypertensive activity? Methodological Answer : The substitution of phenylalanine (Phe) with isoleucine (Ile) at position 8 disrupts interactions with the angiotensin II type 1 receptor (AT1R), reducing G-protein coupling while enhancing β-arrestin-biased signaling . To validate this:

- Use alanine scanning mutagenesis to identify critical residues for receptor activation.

- Perform radioligand binding assays (e.g., with ¹²⁵I-[Sar1,Ile8]-Angiotensin II) to quantify affinity shifts .

- Compare dose-response curves in vascular smooth muscle contraction assays to assess functional selectivity .

2. Receptor subtype specificity in central and peripheral systems How can researchers distinguish between AT1 and AT2 receptor-mediated effects of this compound? Methodological Answer :

- Employ competitive binding assays using subtype-specific antagonists (e.g., losartan for AT1, PD123319 for AT2) .

- Use autoradiography with ¹²⁵I-[Sar1,Ile8]-Angiotensin II on brain slices to map regional receptor distribution .

- Validate findings with knockout models or siRNA silencing of AT1R/AT2R in cell lines .

3. Signaling pathway characterization What experimental approaches are recommended to study β-arrestin-biased signaling induced by this compound? Methodological Answer :

- Utilize BRET (Bioluminescence Resonance Energy Transfer) assays to monitor β-arrestin recruitment vs. Gαq activation .

- Perform phosphoproteomic analysis to identify downstream targets (e.g., ERK1/2 phosphorylation) .

- Compare transcriptional outputs using RNA-seq in cells treated with this compound vs. unbiased agonists .

Advanced Research Questions

4. Resolving contradictions in receptor-mediated effects How can conflicting data on the pro-apoptotic vs. anti-apoptotic effects of this compound be addressed? Methodological Answer :

- Conduct cell-type-specific studies (e.g., cardiomyocytes vs. vascular smooth muscle cells) to account for tissue-dependent signaling .

- Standardize experimental conditions (e.g., oxygen levels, serum concentration) to minimize confounding variables .

- Use orthogonal assays (e.g., TUNEL staining, caspase-3 activity) to cross-validate apoptosis metrics .

5. Designing studies to investigate biased signaling in disease models What methodologies are optimal for evaluating the therapeutic potential of this compound in hypertension-induced vascular remodeling? Methodological Answer :

- Implement pressure myography to assess vasoconstrictor potency in isolated arteries .

- Quantify vascular hypertrophy via morphometric analysis of histological sections (e.g., hematoxylin-eosin staining) .

- Integrate in vivo telemetry in hypertensive rodents to correlate β-arrestin signaling with long-term vascular changes .

6. Comparative analysis with other angiotensin II analogs How does this compound differ functionally from [Sar1,Ala8]-Angiotensin II? Methodological Answer :

- Perform dose-response comparisons in AT1R-transfected HEK293 cells using calcium flux (Gq) and β-arrestin recruitment assays .

- Analyze molecular dynamics simulations to model receptor-ligand interactions and predict residue-specific binding energies .

- Validate in ex vivo models (e.g., aortic ring assays) to assess functional divergence in vasoreactivity .

Q. Methodological Best Practices

Table 1: Key Experimental Considerations for this compound Studies

Table 2: Common Pitfalls and Solutions

Propriétés

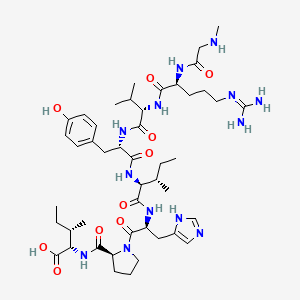

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)/t26-,27-,31-,32-,33-,34-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUNAQTWOGAJRE-VRZYMZKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H73N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.